molecular formula C7H11NO2 B6358228 5-Azaspiro[2.4]heptane-6-carboxylic acid CAS No. 152723-55-2

5-Azaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B6358228
CAS No.: 152723-55-2
M. Wt: 141.17 g/mol
InChI Key: HWOAMAASOUOLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azaspiro[2.4]heptane-6-carboxylic acid is a heterocyclic compound that contains a spiro-fused ring system with a nitrogen atom. This compound is of significant interest due to its role as an intermediate in the synthesis of biologically active molecules, particularly in the development of hepatitis C virus NS5A inhibitors .

Mechanism of Action

Target of Action

5-Azaspiro[2.4]heptane-6-carboxylic acid and its derivatives are primarily used as intermediates in the synthesis of biologically active molecules, particularly in the synthesis of hepatitis C virus NS5A inhibitors . The NS5A protein is a zinc-binding protein that plays a crucial role in the replication of the hepatitis C virus, making it a primary target for antiviral drugs .

Mode of Action

The exact mode of action of 5-Azaspiro[2Given its use in the synthesis of hepatitis c virus ns5a inhibitors, it can be inferred that it likely interacts with the ns5a protein or other components of the viral replication machinery .

Biochemical Pathways

The specific biochemical pathways affected by 5-Azaspiro[2As an intermediate in the synthesis of hepatitis c virus ns5a inhibitors, it is likely involved in disrupting the viral replication process .

Pharmacokinetics

The pharmacokinetic properties of 5-Azaspiro[2As an intermediate in drug synthesis, its ADME properties would largely depend on the final drug molecule it contributes to .

Result of Action

The molecular and cellular effects of 5-Azaspiro[2As an intermediate in the synthesis of hepatitis c virus ns5a inhibitors, its ultimate effect would be to inhibit the replication of the hepatitis c virus .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Azaspiro[2Factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Azaspiro[2.4]heptane-6-carboxylic acid typically involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmons-Smith reaction or its variations. Common reagents used include diethylzinc (Et2Zn) and iodomethane (CH2I2) or chloroiodomethane (ClCH2I) .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing hazardous reagents. One approach involves the use of phase-transfer catalysis to achieve enantioselective synthesis, which is crucial for producing high-purity compounds for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Azaspiro[2.4]heptane-6-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Spirocyclopropyl proline: Another spiro-fused compound used in similar synthetic applications.

    5-Azaspiro[2.4]heptane-5-carboxylic acid: A closely related compound with slight structural differences.

Uniqueness

5-Azaspiro[2.4]heptane-6-carboxylic acid is unique due to its specific spiro-fused ring system and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of hepatitis C virus NS5A inhibitors further highlights its importance in medicinal chemistry .

Properties

IUPAC Name

5-azaspiro[2.4]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-3-7(1-2-7)4-8-5/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOAMAASOUOLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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